Chlorpromazine sulfoxide

Vue d'ensemble

Description

Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication. This compound retains some pharmacological properties of its parent compound, chlorpromazine, and is known for its vasomotor and central nervous system actions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorpromazine sulfoxide can be synthesized through the oxidation of chlorpromazine. This oxidation can be achieved using various oxidizing agents such as nitric oxide, hydrogen peroxide, or electrochemical methods. For instance, the electrochemical synthesis involves the use of a direct batch electrode platform under controlled current conditions to achieve the formation of this compound .

Industrial Production Methods: In industrial settings, the oxidation of chlorpromazine to this compound can be carried out using catalytic oxidation processes. These processes often involve the use of catalysts such as carbon-modified titanium dioxide under UV or visible light irradiation .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorpromazine sulfoxide primarily undergoes oxidation reactions. It can also participate in photolytic and photocatalytic reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric oxide, hydrogen peroxide, and electrochemical methods.

Photocatalysis: Carbon-modified titanium dioxide as a catalyst under UV or visible light irradiation.

Major Products Formed: The major product formed from the oxidation of chlorpromazine is this compound. Further oxidation can lead to the formation of chlorpromazine-S,S-dioxide .

Applications De Recherche Scientifique

Chlorpromazine sulfoxide, a metabolite of chlorpromazine, has garnered interest in various scientific and clinical applications. This article explores its applications, focusing on its pharmacological effects, analytical methods for detection, and potential therapeutic uses, supported by comprehensive data and case studies.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of chlorpromazine and its metabolites, including this compound. Research conducted by Kigondu et al. demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis when used in conjunction with standard antitubercular therapies . This combination therapy could enhance treatment efficacy for patients with tuberculosis, particularly those with drug-resistant strains.

Cancer Treatment

This compound has been investigated as a potential adjunct therapy in cancer treatment. A study published in Scientific Reports indicated that laser-irradiated chlorpromazine significantly enhanced therapeutic outcomes in breast cancer models . The mechanism involves the modulation of cellular responses to treatment, suggesting that this compound could play a role in improving the effectiveness of existing cancer therapies.

Sleep Disorders Management

Intravenous administration of chlorpromazine, including its sulfoxide form, has been evaluated for managing sleep disturbances in terminally ill patients. A prospective observational study assessed the efficacy and safety of chlorpromazine for alleviating sleep issues among cancer patients. Results indicated improved sleep quality and duration following treatment with chlorpromazine . This application underscores the importance of this compound in palliative care settings.

High-Performance Liquid Chromatography

The detection and quantification of this compound are crucial for understanding its pharmacokinetics and therapeutic effects. High-performance liquid chromatography (HPLC) methods have been developed to analyze chlorpromazine and its metabolites in biological samples. These methods allow for precise measurement of drug levels, facilitating research into dosage optimization and patient monitoring .

Electrochromatography Techniques

Capillary electrochromatography has also been employed to separate and quantify this compound effectively. This technique offers high sensitivity and specificity, making it suitable for clinical applications where accurate dosing is critical .

Case Study: Efficacy in Schizophrenia Management

A standardized procedure was developed to measure blood levels of chlorpromazine and its sulfoxide in patients with schizophrenia. This study found that monitoring these levels can provide insights into the therapeutic window necessary for effective treatment while minimizing side effects .

Case Study: Effects on Sleep Quality

In a cohort of terminally ill patients receiving intravenous chlorpromazine, significant improvements were noted in sleep quality metrics post-treatment. The study utilized a structured questionnaire to assess changes over time, providing robust evidence of the drug's efficacy in enhancing sleep .

Mécanisme D'action

Chlorpromazine sulfoxide exerts its effects by interacting with various receptors in the central nervous system. It acts as an antagonist on dopamine receptors (subtypes D1, D2, D3, and D4), serotonin receptors (5-HT1 and 5-HT2), muscarinic receptors, and α1-adrenergic receptors . These interactions result in reduced dopaminergic transmission, leading to its antipsychotic and sedative effects.

Comparaison Avec Des Composés Similaires

Chlorpromazine: The parent compound of chlorpromazine sulfoxide, known for its antipsychotic properties.

Promazine: Another phenothiazine derivative with similar pharmacological actions.

Thioridazine: A phenothiazine antipsychotic with similar receptor interactions.

Uniqueness: this compound is unique in its pharmacological profile compared to chlorpromazine. It produces less marked orthostatic hypotension and has negligible epinephrine-blocking action in dogs, unlike chlorpromazine . Additionally, this compound is less active in terms of central nervous system depressant effects in mice and rabbits compared to chlorpromazine .

Activité Biologique

Chlorpromazine sulfoxide (CPZSO) is a metabolite of the antipsychotic drug chlorpromazine (CPZ), which is widely used in the treatment of various psychiatric disorders. This article provides a comprehensive overview of the biological activity of CPZSO, including its metabolism, pharmacological effects, and potential therapeutic applications.

Metabolism of Chlorpromazine to this compound

Chlorpromazine undergoes extensive biotransformation in the body, leading to the formation of several metabolites, including CPZSO. Studies have shown that the sulfoxidation of chlorpromazine occurs predominantly through cytochrome P-450 enzymes. In one study, it was found that approximately 36% of chlorpromazine is converted into CPZSO during metabolism by the filamentous fungus Cunninghamella elegans, which serves as a model for mammalian drug metabolism .

Metabolite Profile

The major metabolites identified from chlorpromazine include:

- This compound (CPZSO) : 36%

- N-desmethylchlorpromazine : 11%

- 7-hydroxychlorpromazine : 6%

- 7-hydroxythis compound : 5%

- Chlorpromazine N-oxide : 2%

This metabolite profile highlights the significant role of CPZSO in the pharmacokinetics of chlorpromazine .

Pharmacological Effects

This compound exhibits various biological activities that can influence its pharmacological profile:

Cardiovascular Effects

Chlorpromazine and its metabolites, including CPZSO, have been studied for their cardiovascular effects. In hypertensive animal models, both chlorpromazine and CPZSO demonstrated transient vasodepression when administered at certain doses . This suggests that CPZSO may influence adrenergic mechanisms and blood pressure regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of chlorpromazine and its metabolites:

- Phototoxicity Studies : Chlorpromazine is known to cause phototoxic reactions in humans. A study examined the phototoxic potential of chlorpromazine and its metabolites, including CPZSO. The findings indicated that while CPZ is associated with phototoxicity, the sulfoxide form may have different interactions under light exposure conditions .

- Antimycobacterial Activity : Kigondu et al. evaluated the antimycobacterial properties of chlorpromazine and its metabolites, revealing that certain intermediates exhibited promising activity against Mycobacterium tuberculosis. The study highlighted the potential for using chlorpromazine derivatives in combination therapies for tuberculosis .

- Surface Activity Studies : Research into the surface activity of chlorpromazine and CPZSO showed that while both compounds exhibit surface-active properties, chlorpromazine was found to be more effective than its sulfoxide counterpart. This difference may influence their respective pharmacokinetics and bioavailability .

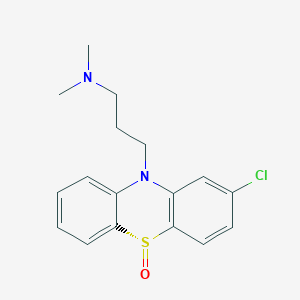

Propriétés

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPPAOXKZOTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871817 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-99-3 | |

| Record name | Chlorpromazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.